1-Benzoylpiperidine-4-carboxylic acid

Overview

Description

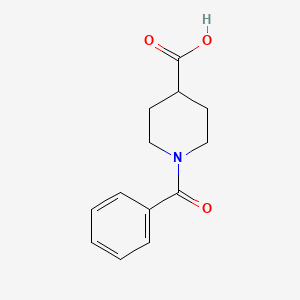

1-Benzoylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C13H15NO3. It is a derivative of piperidine, featuring a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of benzoyl chloride, forming the benzoyl derivative. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of benzoyl derivatives.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Analgesic Properties

1-Benzoylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of potent analgesics. It is particularly noted for its role in developing short-acting opioid analgesics, such as remifentanil. The compound's structure allows it to interact effectively with opioid receptors, providing rapid analgesic effects with minimal accumulation in the body, making it suitable for short-term pain management during surgical procedures .

Reversible Monoacylglycerol Lipase Inhibitors

Recent studies have highlighted the potential of benzoylpiperidine derivatives, including this compound, as reversible inhibitors of monoacylglycerol lipase (MAGL). These compounds have shown promising antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The modifications to the benzoyl moiety significantly enhance the potency of these inhibitors, suggesting a pathway for developing new anticancer therapies .

Synthesis and Optimization Techniques

The synthesis of this compound has been optimized to improve yield and reduce environmental impact. Traditional methods involved lengthy reaction times and significant use of organic solvents. However, recent advancements have introduced more efficient synthetic routes that minimize waste and enhance product recovery rates. For instance, a new method reported yields of up to 79.38% through optimized reaction conditions involving fewer auxiliary materials .

Biological Evaluation

Anticancer Activity

The compound has been evaluated for its biological activity, particularly regarding its ability to inhibit cancer cell growth. Studies indicate that derivatives of this compound exhibit selective inhibition against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies . The structure-activity relationship (SAR) studies conducted on these compounds further elucidate how modifications can lead to improved efficacy and selectivity.

Table 1: Summary of Biological Activities

| Compound | IC50 Value (µM) | Targeted Cancer Cell Lines |

|---|---|---|

| Benzoylpiperidine Derivative 1 | 19.9 | MDA-MB-231 (Breast) |

| Benzoylpiperidine Derivative 2 | 75.3 | COV318 (Ovarian) |

| Benzoylpiperidine Derivative 3 | 7.9 | OVCAR-3 (Ovarian) |

| Benzoylpiperidine Derivative 4 | 80 | MCF-7 (Breast) |

The data presented in Table 1 illustrates the varying degrees of potency exhibited by different derivatives of benzoylpiperidine against specific cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic effects.

Conclusion and Future Directions

The applications of this compound extend beyond its current use in pain management to promising avenues in cancer therapy through its role as a MAGL inhibitor. Ongoing research aims to refine its synthesis further and explore its full therapeutic potential across various medical fields.

Future studies should focus on clinical trials to validate the efficacy and safety profiles of these compounds in human subjects, paving the way for innovative treatments based on this versatile chemical structure.

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Benzoylpiperidine: Lacks the carboxylic acid group, making it less polar.

4-Piperidinecarboxylic acid: Lacks the benzoyl group, affecting its reactivity and interactions.

N-Benzoylisonipecotic acid: Similar structure but with different substitution patterns.

Uniqueness: 1-Benzoylpiperidine-4-carboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzoylpiperidine-4-carboxylic acid (BPCA) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a benzoyl and a carboxylic acid group, allows it to interact with various biological targets, influencing multiple biochemical pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of BPCA.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the benzoyl group enhances its lipophilicity, while the carboxylic acid group contributes to its polarity, facilitating interactions with biological macromolecules.

The biological activity of BPCA is primarily attributed to its ability to interact with specific enzymes and receptors. The benzoyl moiety can engage in hydrophobic interactions and hydrogen bonding, modulating the activity of various targets. Notably, BPCA has been studied as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which plays a crucial role in pain and inflammation pathways .

Anticancer Properties

Research indicates that BPCA exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that BPCA has IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . These findings suggest that BPCA may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

BPCA has been identified as a reversible inhibitor of MAGL, with competitive inhibition characteristics. The compound's selectivity for MAGL over other endocannabinoid system components highlights its potential therapeutic applications in managing pain and inflammation . In enzymatic assays, derivatives of BPCA have shown low nanomolar range inhibition, indicating strong interactions with the target enzyme.

Neurotransmitter Modulation

The structural characteristics of BPCA suggest potential interactions with neurotransmitter systems, making it a candidate for further pharmacological studies. Its ability to modulate receptor functions may contribute to its analgesic and anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The unique structure of BPCA can be contrasted with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzoylpiperidine | Lacks carboxylic acid group | Reduced reactivity |

| 4-Piperidinecarboxylic Acid | Lacks benzoyl group | Different interaction profile |

| N-Benzoylisonipecotic Acid | Similar structure but different substitution pattern | Varies in reactivity |

This comparison underscores how the presence of both functional groups in BPCA contributes to its distinct biological properties.

Case Studies

- Antiproliferative Activity : A study evaluating various benzoylpiperidine derivatives found that modifications to the piperidine ring significantly affected their anticancer efficacy. BPCA was among the most potent compounds tested against ovarian cancer cells, prompting further optimization for enhanced activity .

- MAGL Inhibition : In vivo studies demonstrated that BPCA derivatives exhibited selective inhibition for MAGL compared to other endocannabinoid system enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications targeting pain management .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-Benzoylpiperidine-4-carboxylic acid in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound may cause skin/eye irritation (H315, H319), respiratory irritation (H335), and acute oral toxicity (H302) .

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Lab coats and closed-toe shoes are mandatory .

- Handling Protocols : Work under fume hoods to avoid dust/aerosol inhalation. Avoid skin contact by using double-gloving and disposable lab coats.

- Storage : Store at 2–8°C in airtight containers away from oxidizers and moisture. Label containers with GHS hazard pictograms .

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes and consult an ophthalmologist. For ingestion, rinse the mouth (if conscious) and seek medical attention immediately .

Q. Which physicochemical properties of this compound are essential for experimental design?

Methodological Answer:

- Molecular Weight and Formula : C₁₃H₁₅NO₃ (233.27 g/mol) impacts molarity calculations and solubility .

- Melting Point : ~217–219°C (varies by purity), critical for recrystallization and thermal stability assessments .

- LogP (Partition Coefficient) : Predicted logP ~0.28–0.28 indicates moderate lipophilicity, influencing solvent selection (e.g., DMSO for stock solutions) .

- Stability : Hydrolyzes under strong acidic/basic conditions; store in anhydrous solvents (e.g., acetonitrile) to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzoyl and piperidine substituents (e.g., δ ~7.5 ppm for aromatic protons) .

- HPLC-MS : Purity assessment (>95%) using C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the design of derivatives for target binding?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and confirm ground-state structure .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (~4.5 eV) suggests higher electrophilicity for nucleophilic targets .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to enzymes (e.g., kinases) by modifying the benzoyl group .

- Validation : Compare DFT-predicted dipole moments (e.g., ~3.5 D) with experimental solubility data to refine solvent selection .

Q. What synthetic strategies improve yield in multi-step derivatization of this compound?

Methodological Answer:

- Key Steps :

- Amide Coupling : Use EDC/HOBt in DMF to conjugate amines to the carboxylic acid group (yield: 70–85%) .

- Reductive Amination : React the piperidine nitrogen with aldehydes (e.g., benzaldehyde) using NaBH₃CN in methanol (yield: 60–75%) .

- Protection/Deprotection : Boc-protection (di-tert-butyl dicarbonate) prevents side reactions during functionalization .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography (gradient elution) or recrystallization (ethanol/water) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation :

- Assay Reproducibility : Validate IC₅₀ values across ≥3 independent assays (e.g., enzyme inhibition vs. cell viability) .

- Structural Confirmation : Ensure batch purity (HPLC >98%) and confirm stereochemistry (circular dichroism) to exclude enantiomer-driven discrepancies .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 1-Acetyl-4-piperidinecarboxylic acid) to identify SAR trends .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Properties

IUPAC Name |

1-benzoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGMNCCDDKBPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200725 | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-99-7 | |

| Record name | 1-Benzoyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5274-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzoylisonipecotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.